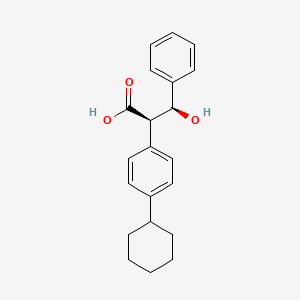
Diammonium 2-ethylhexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H25N2O4P. It is a derivative of phosphoric acid and 2-ethylhexanol, and it is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium 2-ethylhexyl phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction typically involves the following steps :
- Adding phosphorus oxychloride and 2-ethylhexanol to a reaction vessel.
- Stirring the mixture at a controlled temperature (15-25°C) for several hours.
- Removing the generated hydrogen chloride gas.
- Raising the temperature to 40-70°C and continuing the reaction.
- Adding an aqueous solution of sodium hydroxide to neutralize the reaction mixture.
- Washing, filtering, and distilling the product to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and the use of industrial-grade reagents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid and its esters.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the reagents used.
Applications De Recherche Scientifique
Diammonium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of diammonium 2-ethylhexyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways by acting as a phosphate donor or acceptor. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: A similar compound with the formula C16H35O4P, used in solvent extraction and as a plasticizer.
Diammonium hydrogen phosphate: Another ammonium phosphate compound used as a fertilizer and fire retardant.
Uniqueness
Diammonium 2-ethylhexyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
Propriétés
| 86014-62-2 | |
Formule moléculaire |
C8H25N2O4P |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
diazanium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);2*1H3 |
Clé InChI |
ZGMVLLQKWOZFTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





